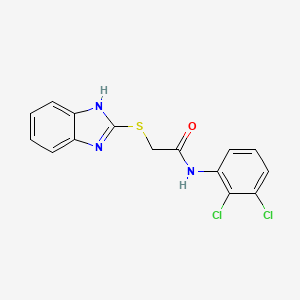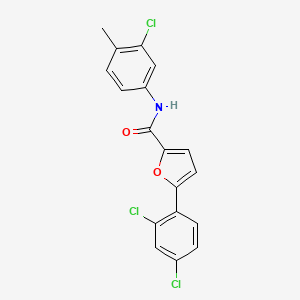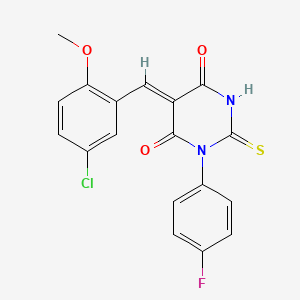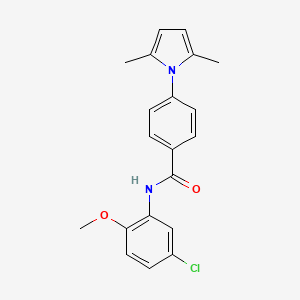
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2,3-dichlorophenyl)acetamide
概要
説明
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2,3-dichlorophenyl)acetamide is a chemical compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring, a sulfanyl group, and a dichlorophenylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2,3-dichlorophenyl)acetamide typically involves the following steps:
Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carbon disulfide under basic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzodiazole derivative with a suitable thiol reagent, such as thiourea, in the presence of a base.
Acylation Reaction: The final step involves the acylation of the benzodiazole derivative with 2,3-dichlorophenylacetyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to reduce the dichlorophenyl moiety using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated products, reduced dichlorophenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2,3-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl moiety may enhance the compound’s binding affinity and specificity towards its targets. The sulfanyl group can undergo redox reactions, influencing the compound’s overall reactivity and biological activity.
類似化合物との比較
Similar Compounds
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-phenylacetamide: Lacks the dichlorophenyl moiety, which may result in different biological activities.
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide: Contains a single chlorine atom, potentially altering its reactivity and binding properties.
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2,4-dichlorophenyl)acetamide: Has a different substitution pattern on the phenyl ring, which may affect its chemical and biological properties.
Uniqueness
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2,3-dichlorophenyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of two chlorine atoms on the phenyl ring enhances its electron-withdrawing properties, potentially increasing its stability and binding affinity to molecular targets.
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,3-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c16-9-4-3-7-12(14(9)17)18-13(21)8-22-15-19-10-5-1-2-6-11(10)20-15/h1-7H,8H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXJPMAFABSBPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-(5-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-furyl)-5-bromobenzoate](/img/structure/B3699957.png)
![5-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3699961.png)

![2-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3699974.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B3699984.png)
![5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3699991.png)
![(E)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE](/img/structure/B3699998.png)
![5-[(3-Bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3700014.png)
![4-[[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-ethoxyphenoxy]methyl]benzoic acid](/img/structure/B3700021.png)
![N-[4-(acetylamino)phenyl]-5-(2,4-dichlorophenyl)furan-2-carboxamide](/img/structure/B3700023.png)
![(5E)-3-cyclohexyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3700030.png)
![7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B3700041.png)
